Ethyl 2-amino-4-methylthiophene-3-carboxylate chemical properties
Ethyl 2-amino-4-methylthiophene-3-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-4-methylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Heterocyclic Scaffold
Ethyl 2-amino-4-methylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative that has garnered significant attention in synthetic and medicinal chemistry. As a heterocyclic compound, its thiophene core is a structural motif found in numerous biologically active molecules and functional materials.[1][2][3] The strategic placement of an amino group at the C2 position, an ethyl carboxylate at C3, and a methyl group at C4 provides a unique combination of electronic properties and reactive sites. This makes it an exceptionally valuable and versatile building block for the synthesis of more complex chemical entities, particularly in the development of novel pharmaceutical agents and advanced materials.[4][5]
This guide offers a comprehensive overview of the core chemical properties of Ethyl 2-amino-4-methylthiophene-3-carboxylate, grounded in experimental data and established scientific principles. We will delve into its synthesis, structural characteristics, spectroscopic signature, reactivity, and applications, providing field-proven insights for professionals in drug discovery and chemical research.
Synthesis: The Gewald Three-Component Reaction
The most efficient and widely adopted method for synthesizing Ethyl 2-amino-4-methylthiophene-3-carboxylate is the Gewald three-component reaction.[6][7] This one-pot synthesis is renowned for its operational simplicity and the ready availability of its starting materials, making it a cornerstone for the production of various 2-aminothiophenes.[8][9] The reaction convenes a ketone (acetone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][10]
Causality in Experimental Design
The choice of a base is critical for the reaction's success. Amine bases like diethylamine or morpholine are typically employed.[1][11] Their primary role is to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. This initiates the first step of the reaction cascade: a Knoevenagel-Cope condensation with the ketone.[8][9] The subsequent steps involve the addition of sulfur and an intramolecular cyclization to form the thiophene ring. The reaction is typically conducted in a polar protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates.[2][10]
Reaction Mechanism Workflow
The mechanism of the Gewald reaction is a well-studied process that proceeds through several key stages.[7][8]
-
Knoevenagel-Cope Condensation: The base catalyzes the condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The sulfur, acting as a nucleophile (often proposed to be activated by the base), adds to the β-position of the unsaturated intermediate.
-
Intramolecular Cyclization: The terminal sulfur atom then attacks the cyano group, initiating the ring closure.
-
Tautomerization/Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product.
Caption: Generalized workflow for the Gewald synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate.[1][2][10]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).
-
Addition of Reactants: In a separate vessel, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).
-
Reaction: Add the acetone/ethyl cyanoacetate mixture to the sulfur/diethylamine solution. Stir the combined mixture at 50°C for approximately 3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction mixture with ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (e.g., 7:3 v/v) eluent system.
-
Isolation: The final product, yellow crystals, can be obtained by slow evaporation of the solvent. A typical yield is around 85%.[2][10]
Physicochemical and Structural Properties
The compound presents as a light yellow to orange crystalline powder at room temperature.[4] Its structural and physical properties have been well-characterized, providing a solid foundation for its use in further synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂S | [4][12] |
| Molecular Weight | 185.24 g/mol | [4] |
| Appearance | Light yellow to yellow to orange crystalline powder | [4] |
| Melting Point | 76 - 83 °C | [4][10] |
| CAS Number | 43088-42-2 | [4][12] |
| InChIKey | ILYCZKOBLRJJSW-UHFFFAOYSA-N | [12] |
Crystal Structure and Molecular Geometry
X-ray diffraction studies have revealed that Ethyl 2-amino-4-methylthiophene-3-carboxylate crystallizes in the triclinic space group P-1.[1][10] The analysis shows two independent molecules (A and B) in the asymmetric unit. A key structural feature is the near-planarity of the molecule; the thiophene ring and the directly attached atoms are essentially coplanar.[2][10] The ethyl carboxylate group is also nearly coplanar with the thiophene ring, which suggests a degree of electronic conjugation between the ester and the heterocyclic system.[2][10]
The crystal packing is stabilized by a network of hydrogen bonds. Each molecule features an intramolecular N—H⋯O hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group.[1][2] Furthermore, intermolecular N—H⋯O and N—H⋯S hydrogen bonds link the individual molecules into dimers and chains, creating a stable supramolecular architecture.[1][2][10]
Spectroscopic Characterization
The identity and purity of Ethyl 2-amino-4-methylthiophene-3-carboxylate are routinely confirmed by a suite of spectroscopic techniques. The data presented below are consistent with the assigned structure.
| Technique | Key Data Points | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene C5-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, C4-CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [2][10] |
| ¹³C NMR (400 MHz, CDCl₃) | δ 166.13 (C=O), 164.17 (C2-NH₂), 136.71 (C4), 106.72 (C5), 102.85 (C3), 59.54 (OCH₂), 18.40 (C4-CH₃), 14.40 (OCH₂CH₃) | [2][10] |
| ESI-MS | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15 | [2][10] |
| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H stretching); ~1660 (C=O stretching) | [11][12] |
-
¹H NMR Analysis: The spectrum clearly shows the characteristic singlet for the amino protons around 6.07 ppm and a singlet for the lone thiophene proton at 5.82 ppm. The ethyl group gives rise to a quartet and a triplet, while the methyl group on the ring appears as a sharp singlet.
-
¹³C NMR Analysis: The spectrum confirms the presence of eight distinct carbon environments, including the ester carbonyl carbon at ~166 ppm and the four unique carbons of the substituted thiophene ring.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound, typically showing the protonated molecular ion [M+H]⁺.[10]
Chemical Reactivity and Synthetic Utility
The utility of Ethyl 2-amino-4-methylthiophene-3-carboxylate as a synthetic intermediate stems from the reactivity of its functional groups. The amino group, the ester, and the thiophene ring itself can all participate in further chemical transformations.[4]
-
Amino Group Reactivity: The nucleophilic amino group is the most common site for derivatization. It readily reacts with aldehydes and ketones to form Schiff bases (imines), or with acyl chlorides and anhydrides to form amides. These reactions are fundamental for building more complex molecular scaffolds.[11]
-
Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also be reduced to a primary alcohol.
-
Thiophene Ring Substitution: While the ring is already substituted, the C5 position is available for electrophilic aromatic substitution, although the electron-donating amino group directs reactivity.
Synthetic Workflow Example: Derivatization
The compound is a key precursor for the synthesis of condensed heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.
Caption: Synthetic utility of the title compound as a scaffold for diverse derivatives.
Applications in Drug Discovery and Material Science
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, and Ethyl 2-amino-4-methylthiophene-3-carboxylate is a key entry point to this chemical space.
-
Pharmaceutical Development: Derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antidepressant, antimicrobial, and anticonvulsant properties.[1][2] Notably, substituted 2-aminothiophenes are potent allosteric enhancers of the adenosine A1 receptor, a target for treating cardiac arrhythmias.[1][2] The compound serves as a crucial intermediate in the synthesis of drugs like the anti-inflammatory agent Tinoridine.[9]
-
Material Science: The thiophene ring is the fundamental unit of polythiophenes, a major class of conductive polymers. Because of their favorable electronic properties, including reversible oxidation at low potentials, thiophene derivatives are explored for use in functional materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).[1][2]
-
Agrochemicals: The stability and biological activity associated with the thiophene ring make it a useful component in the design of modern agrochemicals.[4]
Safety and Handling
As a laboratory chemical, Ethyl 2-amino-4-methylthiophene-3-carboxylate must be handled with appropriate care.
-
Hazards: The compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation.[12] It may also cause respiratory irritation and may be harmful if swallowed, inhaled, or in contact with skin.[12][13]
-
Handling Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[4][14]
Conclusion
Ethyl 2-amino-4-methylthiophene-3-carboxylate is more than just a chemical compound; it is a versatile tool for innovation. Its straightforward and efficient synthesis via the Gewald reaction, combined with its well-defined physicochemical properties and multifaceted reactivity, establishes it as a high-value scaffold in modern chemistry. For researchers in drug development and material science, a thorough understanding of its properties is essential for leveraging its full potential to create novel molecules with significant therapeutic or technological impact.
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